molecular formula C23H25N3O3S B2548790 2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 893378-15-9

2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2548790
CAS RN: 893378-15-9
M. Wt: 423.53
InChI Key: GHSSICMDHSIDBJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The structure of imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound’s structural features make it a candidate for use in organic light-emitting diodes (OLEDs). Research has shown that similar compounds can be used to create blue-emissive materials for OLEDs, which are crucial for display technologies and lighting applications . The presence of the imidazole and dihydrobenzo[b][1,4]dioxin groups can contribute to the electroluminescent properties required for efficient OLED performance.

Environmental Chemistry

The compound can also find applications in environmental chemistry, particularly in the detection and removal of pollutants. Its structural properties may allow it to bind with specific contaminants, making it useful in environmental monitoring and remediation efforts. This can contribute to the development of new methods for cleaning up environmental pollutants.

These applications highlight the versatility and potential of “2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide” in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

Tailoring the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on their chemical structure and the target organism or cell. Some imidazole derivatives show antimicrobial activity, while others may have antitumor, antidiabetic, or anti-allergic effects .

Future Directions

Given the broad range of biological activities of imidazole derivatives, they continue to be an important area of research for the development of new drugs . The emergence of drug-resistant bacteria has increased the need for the development of new drugs that overcome these resistance problems .

properties

IUPAC Name

2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-3-16-6-5-7-17(4-2)22(16)26-11-10-24-23(26)30-15-21(27)25-18-8-9-19-20(14-18)29-13-12-28-19/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSSICMDHSIDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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